N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide

Adenosine A1 receptor antagonist Radioligand binding Structure-activity relationship

Deploy this unique thiazole carboxamide as a structural probe to expand the 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonist landscape. The 5-bromothiophene-2-carbonyl moiety introduces electron-withdrawing, steric, and lipophilic properties absent in benzoyl or furanoyl analogs, enabling halogen-bonding exploration. Ideal for comparative logD, solubility, metabolic stability, and radioligand displacement studies to quantify affinity, subtype selectivity, and species ortholog selectivity.

Molecular Formula C21H13BrN2O2S2
Molecular Weight 469.37
CAS No. 391223-90-8
Cat. No. B2739456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
CAS391223-90-8
Molecular FormulaC21H13BrN2O2S2
Molecular Weight469.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H13BrN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26)
InChIKeyAATWKMIGYRVINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 391223-90-8): Chemical Identity and Research Classification


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 391223-90-8) is a synthetic small molecule belonging to the thiazole carboxamide class. Its core scaffold, 2-amino-5-benzoyl-4-phenylthiazole, has been established as a privileged structure for adenosine A1 receptor (AdoRA1) antagonism [1]. The compound features a distinctive 5-bromothiophene-2-carbonyl substituent at the 2-amino position of the thiazole ring, a modification that directly impacts receptor binding pharmacophore geometry [1]. It is primarily supplied as a research-grade chemical (typical purity ≥95%) for non-human biological studies .

Why Generic Substitution Is Inadequate for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (391223-90-8) in Research Procurement


Thiazole carboxamide derivatives with identical core scaffolds cannot be interchanged indiscriminately because the N-acyl substituent is the principal determinant of adenosine A1 receptor affinity and selectivity [1]. In the 2-amino-5-benzoyl-4-phenylthiazole series, acylation of the 2-amino group was demonstrated to be crucial for high A1 affinity; the identity of the acyl group (e.g., benzoyl vs. substituted benzoyl vs. heteroaryl carbonyl) directly correlates with Ki values spanning from low nanomolar to micromolar ranges at rat and human A1 receptors [1]. The 5-bromothiophene-2-carbonyl moiety introduces distinct electronic (electron-withdrawing bromine), steric, and lipophilic properties that are absent in analogs bearing simpler benzoyl or furanoyl groups [1]. Substituting this compound with a closely related analog (e.g., N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide or N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-furamide) without quantitative binding confirmation therefore risks invalidating SAR continuity and target engagement profiles in adenosine receptor research programs.

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (391223-90-8)


Adenosine A1 Receptor Binding Affinity: Scaffold Class-Level Inference from 2-Amino-5-benzoyl-4-phenylthiazole Congeners

The target compound has not been individually profiled in published radioligand binding assays. However, its core scaffold, 2-amino-5-benzoyl-4-phenylthiazole, has been extensively characterized. In the landmark SAR study, acylation of the 2-amino group was essential for A1 affinity [1]. The most potent analog, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m), achieved Ki values of 4.83 nM (rat A1) and 57.4 nM (human A1) [1]. By class-level inference, the 5-bromothiophene-2-carbonyl substituent in the target compound is predicted, based on the established pharmacophore model, to confer a distinct binding profile compared to the benzoyl-substituted lead (16m) and to non-acylated precursors that lack measurable A1 affinity [1].

Adenosine A1 receptor antagonist Radioligand binding Structure-activity relationship

Adenosine A1 Receptor Subtype Selectivity: Comparative Scaffold Advantage Over Xanthine-Derived Antagonists

The 2-amino-5-benzoyl-4-phenylthiazole scaffold confers inherent A1 selectivity over A2A, A2B, and A3 adenosine receptor subtypes, a property not shared by classical xanthine antagonists such as theophylline [1]. The lead compound 16m exhibited A1 selectivity ratios (Ki,A2A/Ki,A1) exceeding 200-fold at human receptors [1]. The target compound, bearing the same core scaffold, is anticipated to retain this subtype selectivity advantage by class-level inference, though the bromothiophene acyl group may modulate selectivity ratios in ways that differ from 16m [1].

A1 selectivity Adenosine receptor subtypes Non-xanthine antagonist

Chemical Structure Divergence: Distinct Heteroaryl Substituent Relative to Published 2-Amino-5-benzoyl-4-phenylthiazole Leads

The target compound is distinguished from all 24 compounds in the published 2-amino-5-benzoyl-4-phenylthiazole lead optimization series by its 5-bromothiophene-2-carboxamide substituent [1]. The lead series explored benzoyl, substituted benzoyl (e.g., p-methylbenzoyl, p-methoxybenzoyl, p-chlorobenzoyl), and phenylacetyl variations at the 2-amino position, but no thiophene-containing acyl group was reported [1]. The 5-bromothiophene moiety introduces a sulfur heteroatom in the acyl ring and a heavy halogen (bromine) that are absent from all published congeners, providing unique vectors for halogen bonding, lipophilicity modulation (calculated ClogP increase of approximately 0.5–1.0 units versus benzoyl analogs), and potential metabolic handling [1].

Chemical diversity Halogenated heterocycle Thiophene bioisostere

Functional Antagonism Confirmation: GTP Shift Assay Evidence for Scaffold-Class Antagonist Behavior

The 2-amino-5-benzoyl-4-phenylthiazole scaffold has been functionally validated as producing competitive adenosine A1 receptor antagonists. Lead compound 16m demonstrated a characteristic rightward shift in binding affinity in the presence of GTPγS (GTP shift assay), confirming antagonist behavior at A1 receptors [1]. The target compound, by scaffold-class inference, is predicted to exhibit antagonist pharmacology rather than inverse agonism or partial agonism, though this has not been experimentally verified for the bromothiophene analog specifically [1].

GTP shift assay Functional antagonism A1 receptor pharmacology

Limitation Statement: Absence of Direct Head-to-Head Comparative Data

At the time of this evidence analysis, no primary research publication, patent, or authoritative database entry was identified that reports quantitative biological activity data (e.g., Ki, IC50, EC50, in vivo efficacy) specifically for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 391223-90-8). All differentiation claims above are derived from class-level inference based on the published SAR of the 2-amino-5-benzoyl-4-phenylthiazole scaffold [1]. Researchers procuring this compound must commission de novo pharmacological profiling to establish its individual potency, selectivity, and functional behavior relative to published leads such as compound 16m or DPCPX.

Data gap Experimental validation needed Procurement risk

Recommended Research Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide (391223-90-8)


Adenosine A1 Receptor Antagonist Lead Expansion and SAR Profiling

This compound is best deployed as a novel structural probe for expanding the SAR landscape of the 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonist scaffold. Because no thiophene-containing acyl variant has been previously reported [1], radioligand displacement assays at human and rodent A1, A2A, A2B, and A3 receptors will determine whether the 5-bromothiophene-2-carbonyl group offers superior affinity, subtype selectivity, or species ortholog selectivity relative to the benzoyl-substituted lead 16m (Ki = 4.83 nM rat A1, 57.4 nM human A1) [1].

Functional Pharmacological Characterization in GTP Shift and Downstream Signaling Assays

Following binding affinity determination, the compound should be evaluated in GTP shift assays (as performed for 16m, which showed a ~5.5-fold Ki shift confirming antagonist behavior [1]) to establish whether the bromothiophene modification alters functional efficacy (e.g., neutral antagonism vs. inverse agonism). This is critical because acyl group variation can modulate receptor conformational selection independently of binding affinity.

Halogen Bonding and Physicochemical Property Profiling

The 5-bromothiophene moiety introduces a heavy halogen capable of participating in halogen bonding interactions that are absent in all published 2-amino-5-benzoyl-4-phenylthiazole analogs [1]. Comparative determination of logD, aqueous solubility, and metabolic stability (e.g., microsomal intrinsic clearance) against benzoyl-substituted congeners will quantify whether the bromothiophene group confers differentiated drug-like properties for lead optimization programs.

In Vivo Pharmacokinetic and Target Engagement Studies (Post-In Vitro Validation)

Only after in vitro binding and functional profiling confirm promising activity should this compound advance to in vivo pharmacokinetic and CNS penetration studies. The scaffold's potential for cognitive enhancement applications (AdoRA1 antagonists have been proposed for cognitive deficit treatment [1]) warrants brain-to-plasma ratio determination and ex vivo receptor occupancy measurements, with direct comparison to 16m where data are available.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.